![molecular formula C8H10BrNO B1275899 5-Bromo-2-ethoxy-4-methylpyridine CAS No. 610279-04-4](/img/structure/B1275899.png)
5-Bromo-2-ethoxy-4-methylpyridine
Overview
Description
5-Bromo-2-ethoxy-4-methylpyridine is a brominated pyridine derivative with potential applications in various fields of chemistry and biology. The presence of bromine, ethoxy, and methyl groups on the pyridine ring can significantly influence its reactivity and interaction with other molecules, making it a valuable compound for synthesis and biological studies.
Synthesis Analysis
The synthesis of brominated pyridine derivatives, including those similar to 5-bromo-2-ethoxy-4-methylpyridine, has been explored in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia has been reinvestigated, leading to the formation of 2-amino-4-ethoxypyridine and 2-amino-5-bromo-4-ethoxypyridine as a byproduct, suggesting the involvement of a pyridyne intermediate . The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine through a series of reactions including conversion with sodium ethylate and interaction with ammonia also highlights the reactivity of bromine atoms in brominated pyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be complex and is often characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a Schiff base compound related to 5-bromo-2-ethoxy-4-methylpyridine was determined using single-crystal X-ray diffraction, revealing a trans configuration about the C=N double bond and nearly coplanar benzene and pyridine rings . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions due to the presence of reactive bromine atoms. The reactivity of these atoms has been studied, and it has been shown that bromo-derivatives of ethoxypyridine can undergo substitution reactions when heated with hydrochloric acid solution, leading to chloro- and hydroxypyridines . Additionally, the synthesis of a Schiff base compound through the condensation of a brominated salicylaldehyde and an amine demonstrates the utility of brominated pyridines in forming new chemical entities with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as bromine can affect the acidity and basicity of the pyridine nitrogen. The steric and electronic effects of substituents also play a role in the compound's solubility, melting point, and reactivity towards other chemical species. The synthesis and characterization of bromido gold(i) complexes with methoxy, methyl, and fluorine substituents provide insights into how different substituents can affect the biological activity of these compounds .
Scientific Research Applications
Bromination and Tautomerism Studies
Research indicates that bromination of ethoxy hydroxypyridines, including derivatives similar to 5-Bromo-2-ethoxy-4-methylpyridine, results in the formation of bromo derivatives. These bromination reactions are pivotal in studying the tautomerism of hydroxypyridines. For instance, the bromination of 2,4-diethoxypyridine forms a 5-bromo derivative, which aids in understanding the tautomeric structures of these substances (Kolder & Hertog, 2010).
Synthesis of Pyridine Derivatives
The compound is involved in the synthesis of various pyridine derivatives. For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine leads to the creation of novel pyridine-based derivatives. These derivatives have applications in areas like biofilm inhibition and haemolytic activities (Ahmad et al., 2017).
Aminations Involving Pyridynes
Aminations of bromo derivatives of ethoxypyridine, which are closely related to 5-Bromo-2-ethoxy-4-methylpyridine, have been explored. These reactions often involve intermediates like pyridynes, leading to the formation of amino derivatives. Such studies are significant for understanding the reactivity and potential applications of these compounds (Pieterse & Hertog, 2010).
Reactivity and Synthesis Techniques
The reactivity of various bromo derivatives of ethoxypyridine, including structures analogous to 5-Bromo-2-ethoxy-4-methylpyridine, has been a subject of extensive research. Studies focus on understanding how these compounds react under different conditions, which is crucial for developing efficient synthesis methods for related compounds (Hertog & Jouwersma, 1953).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes .
Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines, which could potentially include 5-Bromo-2-ethoxy-4-methylpyridine .
properties
IUPAC Name |
5-bromo-2-ethoxy-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBHSFKVMVMPGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406216 | |
Record name | 5-bromo-2-ethoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxy-4-methylpyridine | |
CAS RN |
610279-04-4 | |
Record name | 5-Bromo-2-ethoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610279-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-ethoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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